
o-Ethyl s-methyl carbonodithioate
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Overview
Description
O-Ethyl S-methyl carbonodithioate (systematic name: O-ethyl methylsulfanylmethanethioate) is a xanthate derivative with the general formula C4H8OS2. It belongs to the class of dithiocarbamate compounds, characterized by the functional group R1OC(=S)SR2, where R1 is an ethyl group and R2 is a methyl group. These compounds are typically synthesized via nucleophilic substitution or radical-mediated pathways, often using potassium O-ethyl xanthate as a precursor .
Scientific Research Applications
Chemical Properties and Structure
o-Ethyl s-methyl carbonodithioate (C4H8OS2) is classified as a dithiocarbonate. Its structure features two sulfur atoms and a carbonate group, which contribute to its reactivity and utility in various chemical reactions. The compound can be synthesized through several methods, including reactions involving xanthates and isocyanides.
1.1. Synthesis of Carbamothioates
One of the primary applications of this compound is in the synthesis of carbamothioates, which are important intermediates in organic synthesis. Research has shown that it can be effectively reacted with benzylamines to produce various carbamothioates with yields ranging from 74% to 94% under optimized conditions .
Table 1: Yields of Carbamothioates from this compound Reactions
Reaction Type | Yield (%) |
---|---|
Reaction with benzylamine | 80-94 |
Reaction with 4-fluorobenzylamine | 75-83 |
Reaction with 4-chlorobenzylamine | 74-79 |
1.2. RAFT Polymerization
This compound is also utilized as a chain transfer agent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This method allows for the controlled polymerization of non-activated monomers, leading to well-defined polymer architectures . The compound's ability to regulate molecular weight and polydispersity makes it valuable in producing advanced materials.
2.1. Antimicrobial Properties
The compound exhibits notable antimicrobial activity, making it a candidate for developing new antimicrobial agents. Studies have indicated that derivatives of dithiocarbonates possess antifungal and antibacterial properties, potentially useful in pharmaceuticals .
3.1. Pesticide Development
Research highlights the potential of this compound in synthesizing insecticides and herbicides. Its derivatives have been explored for their effectiveness against various pests while minimizing environmental impact compared to traditional chemical pesticides .
Case Study 1: Synthesis Optimization
In a study aimed at optimizing the synthesis of carbamothioates using this compound, researchers employed sodium hydride as a base in DMF solvent. The results demonstrated that varying the amine substrates significantly influenced yield and product purity, highlighting the compound's versatility in synthetic applications .
Case Study 2: RAFT Polymerization
A series of experiments were conducted to evaluate the performance of this compound as a RAFT agent in polymerizing vinyl monomers. The results indicated successful control over molecular weight and dispersity, affirming its utility in producing functional polymers for biomedical applications .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The dithiocarbonate group in o-Ethyl S-methyl carbonodithioate participates in nucleophilic substitutions, particularly with amines, thiols, and chalcogen-based nucleophiles.
Reaction with Amines
In the presence of sodium hydride (NaH), this compound reacts with primary amines (e.g., benzylamine) to form carbamothioates. For example:
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Reagents : Benzylamine (5a), NaH, DMF.
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Mechanism : The reaction proceeds via nucleophilic attack by the amine on the electrophilic sulfur, followed by elimination of the methylthio group. Quantum chemical calculations support a pathway involving hydride-mediated deprotonation and subsequent substitution .
Reaction with Chalcogenyl Halides
This compound reacts with diorganyl disulfides or diselenides in the presence of iodine to form chalcogen-chalcogen bonds.
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Conditions : Iodine-mediated, room temperature.
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Example : Reaction with diphenyl disulfide yields products via S–S bond formation .
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Proposed Pathway :
Condensation Reactions
The compound acts as a precursor in multi-component reactions to generate biologically active derivatives.
Oxidation
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Reagents : Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (mCPBA).
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Products : Sulfoxides or sulfones via oxidation of sulfur centers.
Reduction
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Reagents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
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Products : Thiols or disulfides, depending on conditions.
Comparative Reaction Yields and Conditions
The table below summarizes key reactions and optimized parameters:
Mechanistic Insights
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Nucleophilic Substitution : The dithiocarbonate’s sulfur atoms act as electrophilic centers, facilitating attack by amines or thiols. Steric and electronic effects of substituents influence reaction rates .
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Radical Pathways : Iodine-mediated reactions may involve radical intermediates, though experimental evidence favors ionic mechanisms in most cases .
Q & A
Basic Research Questions
Q. What are the optimized synthetic protocols for o-ethyl S-methyl carbonodithioate, and how can purity be ensured?
The synthesis typically involves reacting potassium ethyl xanthogenate with methyl iodide (MeI) in tetrahydrofuran (THF) under inert conditions (e.g., argon). For example, NaN(SiMe₃)₂, CS₂, and MeI are sequentially added to a THF solution of the precursor at 0°C, followed by room-temperature stirring for 16 hours. Purification via silica gel chromatography (20% ethyl acetate in hexane) yields the product in 85% purity . Key steps include rigorous exclusion of moisture and monitoring reaction progress via ¹H NMR to confirm intermediate formation. Purity is validated using high-resolution mass spectrometry (HRMS) and infrared spectroscopy (IR) to detect characteristic peaks (e.g., IR νmax at 1711 cm⁻¹ for the thiocarbonate group) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1711 cm⁻¹ and C-S at ~1641 cm⁻¹) .
- NMR : ¹³C NMR resolves carbon environments, such as the thiocarbonate carbon at δ ~200 ppm and the ethoxy group at δ ~70 ppm .
- HRMS : Confirms molecular weight (e.g., calculated m/z 340.1167 for C₁₇H₂₄O₃S₂; observed 340.1163) .
- LRMS : Fragmentation patterns (e.g., m/z 205 as base peak) aid in structural validation .
Q. What safety and stability considerations are critical when handling this compound?
The compound is moisture-sensitive and requires storage under inert gas. Its potassium salt (ethylxanthate) has a melting point of 209–214°C , while sodium analogs decompose at ~120°C . Safety data sheets (SDS) for related xanthates highlight flammability and sulfur dioxide release upon decomposition. Work should be conducted in a fume hood with personal protective equipment (PPE) to avoid inhalation or skin contact .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated, particularly in multicomponent reactions?
Mechanistic studies require kinetic analysis (e.g., variable-temperature NMR) and isotopic labeling (e.g., ¹³C or ³²S) to track bond formation. For instance, in isocyanide-based multicomponent reactions, the thiocarbonate group acts as an electrophilic partner, reacting with nucleophiles like amines. Density functional theory (DFT) calculations can model transition states and intermediate stability . Contradictions in reported yields (e.g., 85% vs. 87%) may arise from solvent polarity or catalyst loading differences, necessitating controlled reproducibility studies .
Q. What strategies resolve contradictions in spectroscopic data across studies?
Discrepancies in NMR or IR peaks often stem from solvent effects or impurities. For example, IR νmax for C=O varies between 1711 cm⁻¹ (THF) and 1705 cm⁻¹ (CDCl₃) due to solvent polarity . Cross-validation using multiple techniques (e.g., X-ray crystallography for solid-state structure vs. solution NMR) and adherence to standardized protocols (e.g., IUPAC guidelines for spectral reporting) mitigate such issues .
Q. How can computational modeling enhance the design of derivatives for specific applications?
Molecular docking or molecular dynamics simulations predict interactions with biological targets (e.g., enzyme active sites). For example, modifying the ethoxy or methyl groups alters electron density at the thiocarbonate sulfur, impacting nucleophilic reactivity. QSAR (quantitative structure-activity relationship) models correlate structural features (e.g., Hammett σ constants) with reaction rates or stability .
Q. What are the ethical and reproducibility standards for publishing research on this compound?
- Reproducibility : Detailed experimental protocols (e.g., solvent degassing methods, catalyst ratios) must be included in supplementary materials .
- Ethical Reporting : Avoid data fabrication; explicitly state limitations (e.g., yield variations due to hygroscopicity) .
- Data Sharing : Raw spectral data (e.g., .dx NMR files) should be archived in public repositories for peer validation .
Q. Methodological Challenges and Solutions
Q. How to address low yields in large-scale syntheses?
Scale-up challenges include exothermic reactions and byproduct formation. Solutions:
- Use flow chemistry for controlled mixing and heat dissipation.
- Optimize stoichiometry via design of experiments (DoE) methodologies .
Q. What analytical methods differentiate isomeric byproducts?
Chiral HPLC or capillary electrophoresis separates enantiomers (e.g., diastereomeric xanthates). For example, [α]D values (–12 for a specific enantiomer) confirm optical purity .
Comparison with Similar Compounds
The following table compares O-ethyl S-methyl carbonodithioate with structurally related carbonodithioates, highlighting their substituents, properties, and applications based on the evidence provided:
Key Observations:
In contrast, O-ethyl S-2-oxo-2-phenylethyl derivatives demonstrate higher stability, enabling efficient use in IMCR strategies without significant decomposition .
Synthetic Utility: Compounds with aromatic substituents (e.g., pyridinylmethyl or benzyl groups) are favored in agrochemical research due to enhanced pesticidal activity and lipophilicity . Aliphatic derivatives (e.g., cyclohexyl or cyanomethyl) are utilized in radical chemistry and structural analyses .
Structural Diversity: The trifluoromethylpyridine moiety in O-ethyl S-((6-(trifluoromethyl)pyridin-3-yl)methyl) carbonodithioate enhances its bioactivity, making it a candidate for crop protection agents . Hydroxymethylbenzyl derivatives are critical in controlled polymerization but require post-synthetic purification to remove unstable xanthate end groups .
Preparation Methods
Preparation via Reaction of Ethyl Halides with Potassium or Sodium Methyl Xanthate
One of the most common and straightforward methods involves reacting an ethyl halide (such as ethyl bromide or ethyl chloride) with potassium or sodium methyl xanthate in a suitable solvent.
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- Dissolve potassium or sodium methyl xanthate in acetone or methanol under cooling conditions (0 °C to room temperature).
- Slowly add the ethyl halide to the stirred solution.
- Stir the mixture for several hours (typically 5–24 hours) at room temperature or slightly elevated temperatures.
- Upon completion, remove the solvent under reduced pressure.
- Extract the product with an organic solvent such as dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and purify by recrystallization or chromatography.
Example from Literature :
Potassium ethyl xanthogenate was prepared by reacting methyl 2-bromopropionate with potassium ethyl xanthate in methanol at 0 °C, followed by stirring at room temperature for 24 hours, yielding the desired compound after purification.
Reagent | Amount (mmol) | Solvent | Temperature | Reaction Time | Yield (%) |
---|---|---|---|---|---|
Potassium ethyl xanthate | 34.38 | Methanol | 0 °C to RT | 24 h | 61-87* |
Methyl 2-bromopropionate | 30.73 |
*Yield range based on related xanthate ester syntheses.
Ammonolysis of S-Methyl Dithiocarbonates
Another method involves ammonolysis of intermediates such as O-sec-propyl S-methyl dithiocarbonates with ethylamine or ammonia derivatives.
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- React sodium isopropyl xanthate with dimethyl sulfate to form intermediate O-sec-propyl S-methyl dithiocarbonates.
- Subject this intermediate to ammonolysis with ethylamine at 15–80 °C for 1–4 hours.
- The reaction produces ethyl ammonia sulfate as a byproduct and the target compound in the oil phase with high purity (91–95.6% content).
- Washing with sodium hydroxide solution can improve product quality.
Byproduct Management :
Thiomethyl alcohol gas (5–20%) is generated during ammonolysis and is absorbed in sodium hydroxide solution (10–15%) to form sodium methyl mercaptide solutions.
Sodium Hydride-Mediated Reaction of Xanthate Esters with Amines or Isocyanides
Recent research reveals a novel synthetic route where sodium hydride mediates the reaction between xanthate esters and amines or arylmethyl isocyanides in polar aprotic solvents such as DMF.
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- The reaction of O-benzyl S-methyl carbonodithioate with benzylamine in DMF using sodium hydride yields carbamothioates in 76–87% yield, indicating a high efficiency of this method.
- DMF was found to be the optimal solvent compared to THF, acetonitrile, DMSO, and toluene.
- The mechanism involves hydride addition to the isocyanide carbon, nucleophilic attack on the thiocarbonyl group, elimination of the thiomethyl group, and hydrolysis to form the carbamothioate.
Entry | Xanthate Ester | Amine/Isocyanide | Solvent | Base | Yield (%) |
---|---|---|---|---|---|
1 | O-Benzyl S-methyl carbonodithioate | Benzylamine | DMF | Sodium hydride | 80 |
2 | O-Benzyl S-methyl carbonodithioate | 4-Methylbenzylamine | DMF | Sodium hydride | 82 |
3 | O-Benzyl S-methyl carbonodithioate | 4-Fluorobenzylamine | DMF | Sodium hydride | 77 |
4 | S-Methyl O-(2-methylbenzyl) dithiocarbonate | Benzylamine | DMF | Sodium hydride | 81 |
This method is particularly suitable for synthesizing derivatives but can be adapted for o-ethyl s-methyl carbonodithioate with appropriate substrates.
Summary Table of Preparation Methods
Method | Key Reagents | Solvent(s) | Conditions | Yield Range (%) | Notes |
---|---|---|---|---|---|
Alkyl halide + potassium/sodium methyl xanthate | Ethyl halide, potassium/sodium methyl xanthate | Acetone, methanol | 0 °C to RT, 5–24 h | 61–87 | Common, straightforward |
Ammonolysis of S-methyl dithiocarbonates | Sodium isopropyl xanthate, ethylamine | Not specified | 15–80 °C, 1–4 h | 91–95.6 (purity) | Byproduct: thiomethyl alcohol gas |
Sodium hydride-mediated reaction with amines/isocyanides | Xanthate esters, amines/isocyanides, sodium hydride | DMF, THF, others | RT, 1–4 h | 76–87 | DMF best solvent, applicable to derivatives |
Reduction of xanthates with Et3B | S-alkyl xanthates, triethylborane | Dilute solution | High dilution, slow addition | ~57 | More for reduction steps |
Properties
CAS No. |
623-54-1 |
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Molecular Formula |
C4H8OS2 |
Molecular Weight |
136.2 g/mol |
IUPAC Name |
O-ethyl methylsulfanylmethanethioate |
InChI |
InChI=1S/C4H8OS2/c1-3-5-4(6)7-2/h3H2,1-2H3 |
InChI Key |
ZZHKASLUUFIHKI-UHFFFAOYSA-N |
SMILES |
CCOC(=S)SC |
Canonical SMILES |
CCOC(=S)SC |
Key on ui other cas no. |
623-54-1 |
Origin of Product |
United States |
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